
2-(1,8-naphthyridin-4-yl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,8-naphthyridin-4-yl)acetic acid is a heterocyclic organic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,8-naphthyridin-4-yl)acetic acid typically involves the use of multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,8-naphthyridin-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and other mild oxidants.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized naphthyridine derivatives, which can have significant biological and photochemical properties .
Aplicaciones Científicas De Investigación
2-(1,8-naphthyridin-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of drugs for bacterial infections and other diseases.
Materials Science: It is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in various biochemical assays and studies.
Mecanismo De Acción
The mechanism of action of 2-(1,8-naphthyridin-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with amino acids in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The compound can also intercalate with DNA, affecting the function of topoisomerase II and other DNA-related processes .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: A parent compound with similar biological activities and photochemical properties.
2,7-Difunctionalized-1,8-naphthyridines: These compounds have additional functional groups that enhance their reactivity and applications.
Gemifloxacin: A fluoroquinolone antibiotic that contains a 1,8-naphthyridine core.
Uniqueness
2-(1,8-naphthyridin-4-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Propiedades
IUPAC Name |
2-(1,8-naphthyridin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9(14)6-7-3-5-12-10-8(7)2-1-4-11-10/h1-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSIPSJBPNHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
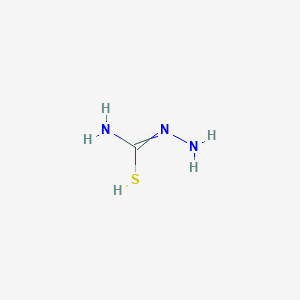

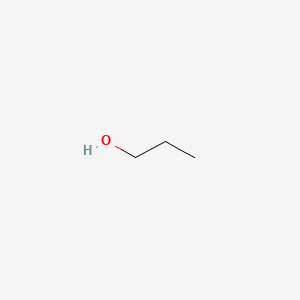



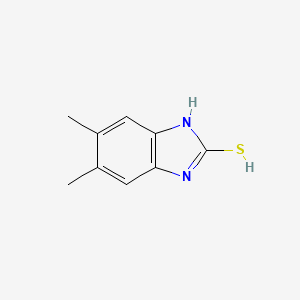

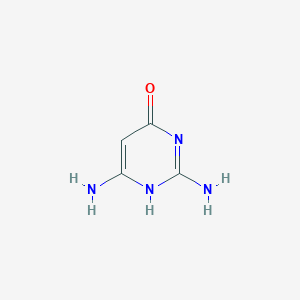

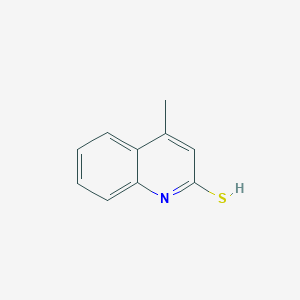
![3-[(4-Ethylphenyl)carbamoyl]propanoic acid](/img/structure/B7761335.png)


